2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a biphenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazolidine ring through a cyclization reaction. The biphenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium-based catalysts in the Suzuki-Miyaura coupling, is common to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, cyclohexyl derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The biphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-HYDROXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 2-{3-[(4-BIPHENYLYLOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C24H23NO4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(4-phenylphenoxy)methyl]phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H23NO4S/c1-28-22-12-9-18(23-25-21(15-30-23)24(26)27)13-19(22)14-29-20-10-7-17(8-11-20)16-5-3-2-4-6-16/h2-13,21,23,25H,14-15H2,1H3,(H,26,27) |
InChI Key |
KZNCPDBPSXLOOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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